![molecular formula C14H17N3 B2783770 5-Methyl-2-piperidino[1,6]naphthyridine CAS No. 478032-22-3](/img/structure/B2783770.png)

5-Methyl-2-piperidino[1,6]naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,6-Naphthyridines are a type of nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They are considered to be the naphthalene analog of pyridine with one nitrogen atom in each ring . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

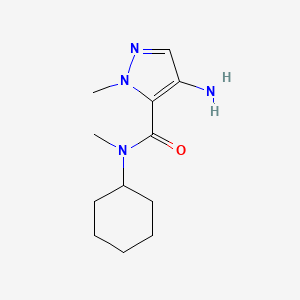

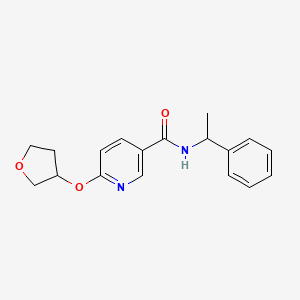

The synthesis of 1,6-naphthyridine derivatives can be done by grinding of 2 mmol of ketones, 2 mmol of malononitrile, and 1 mmol of amines in a mortar at room temperature for 5–7 min . The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Molecular Structure Analysis

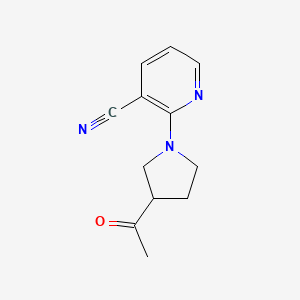

In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . Six isomeric naphthyridines are possible based on the positions of the nitrogen atoms .Chemical Reactions Analysis

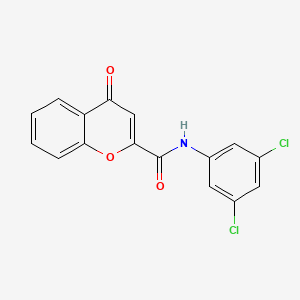

1,5-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis

All naphthyridine isomers are white solids with a surprisingly wide span of melting points .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Functionalized 1,6-naphthyridines, such as 5-Methyl-2-piperidino[1,6]naphthyridine, have been studied for their potential anticancer properties . They have shown promising results in different cancer cell lines. The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .

Anti-HIV Activity

1,6-Naphthyridines are also known for their anti-human immunodeficiency virus (HIV) properties . This suggests that 5-Methyl-2-piperidino[1,6]naphthyridine could potentially be used in the treatment of HIV.

Anti-Microbial Activity

These compounds have demonstrated antimicrobial activities , indicating their potential use in combating various bacterial and viral infections.

Analgesic Properties

1,6-Naphthyridines have been found to possess analgesic properties , which means they could potentially be used in pain management.

Anti-Inflammatory Activity

These compounds have also shown anti-inflammatory activities , suggesting their potential use in the treatment of inflammatory conditions.

Anti-Oxidant Activity

1,6-Naphthyridines have demonstrated antioxidant activities , which could make them useful in combating oxidative stress in the body.

Synthesis and Reactivity

The synthesis and reactivity of 1,5-naphthyridine derivatives, including 5-Methyl-2-piperidino[1,6]naphthyridine, have been extensively studied . These studies have led to the development of numerous versatile pathways for their synthesis and have highlighted their biological importance .

Formation of Metal Complexes

1,5-Naphthyridines have been used in the formation of metal complexes . This suggests that 5-Methyl-2-piperidino[1,6]naphthyridine could potentially be used in similar applications.

Wirkmechanismus

Target of Action

It’s known that 1,6-naphthyridines, the core structure of this compound, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .

Zukünftige Richtungen

The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects their importance in the synthetic as well as medicinal chemistry fields . Future research may focus on further exploring the synthesis and biological activity of these compounds, particularly their anticancer properties .

Eigenschaften

IUPAC Name |

5-methyl-2-piperidin-1-yl-1,6-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-11-12-5-6-14(16-13(12)7-8-15-11)17-9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGGEDPKRMCANC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=N2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-piperidino[1,6]naphthyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-ethyl 5-(3-(thiophen-2-yl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2783691.png)

![5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2783697.png)

![2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783702.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2783709.png)